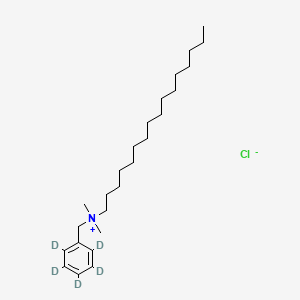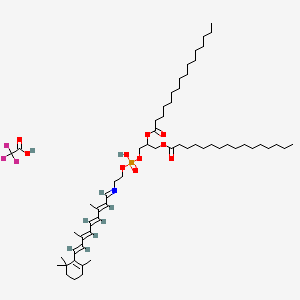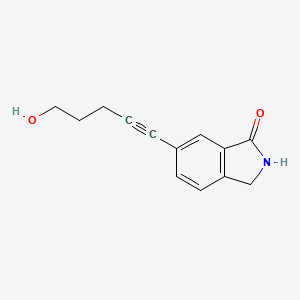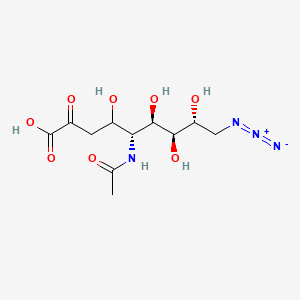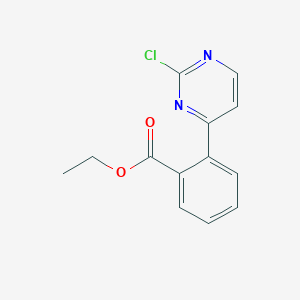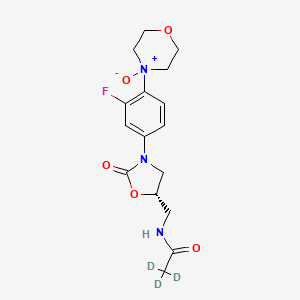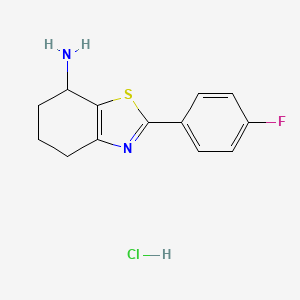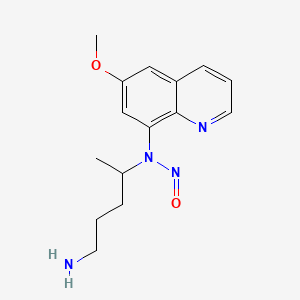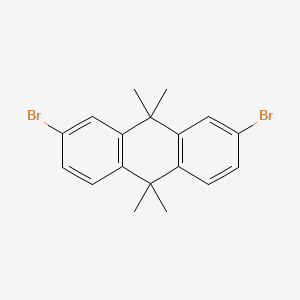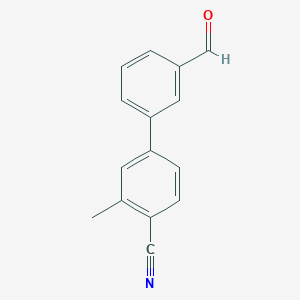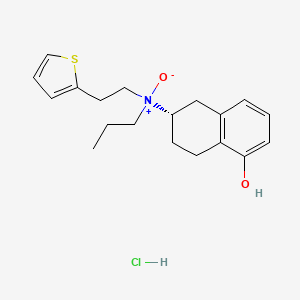
Rotigotine N-Oxide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rotigotine N-Oxide Hydrochloride is a derivative of rotigotine, a non-ergoline dopamine agonist. Rotigotine is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The N-oxide form of rotigotine is a chemical modification that may influence its pharmacological properties and stability.
Métodos De Preparación
The synthesis of Rotigotine N-Oxide Hydrochloride involves the oxidation of rotigotine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature. The resulting N-oxide is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Rotigotine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction to form the N-oxide from rotigotine.
Reduction: The N-oxide can be reduced back to rotigotine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are rotigotine and its various derivatives.
Aplicaciones Científicas De Investigación
Rotigotine N-Oxide Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of rotigotine.
Biology: Investigated for its potential effects on dopamine receptors and its role in neurotransmission.
Medicine: Explored for its therapeutic potential in treating neurological disorders beyond Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of new pharmaceutical formulations and transdermal delivery systems.
Mecanismo De Acción
Rotigotine N-Oxide Hydrochloride exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine. This binding activates the receptors, leading to improved motor function and reduced symptoms of Parkinson’s disease. The molecular targets include D1, D2, and D3 dopamine receptors, and the pathways involved are primarily related to dopaminergic neurotransmission.
Comparación Con Compuestos Similares
Rotigotine N-Oxide Hydrochloride can be compared to other dopamine agonists such as pramipexole and ropinirole. While all these compounds target dopamine receptors, this compound is unique due to its transdermal delivery system and its specific chemical structure, which may offer different pharmacokinetic properties.
Similar compounds include:
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar therapeutic applications.
Apomorphine: A dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
This compound stands out due to its potential for improved stability and unique delivery method.
Propiedades
Fórmula molecular |
C19H26ClNO2S |
|---|---|
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
(2S)-5-hydroxy-N-propyl-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H25NO2S.ClH/c1-2-11-20(22,12-10-17-6-4-13-23-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-,20?;/m0./s1 |
Clave InChI |
SXMMSFOLBFZNIY-JNTYTKDLSA-N |
SMILES isomérico |
CCC[N+](CCC1=CC=CS1)([C@H]2CCC3=C(C2)C=CC=C3O)[O-].Cl |
SMILES canónico |
CCC[N+](CCC1=CC=CS1)(C2CCC3=C(C2)C=CC=C3O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
